2-Methylallyl propionate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylallyl propionate can be synthesized through the esterification of 2-methyl-2-propen-1-ol with propanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methylallyl propionate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the propionate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Propanoic acid and 2-methyl-2-propenal.
Reduction: 2-Methyl-2-propen-1-ol.
Substitution: Various substituted propionates depending on the nucleophile used.
Scientific Research Applications
2-Methylallyl propionate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methylallyl propionate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Allyl propionate: Similar in structure but lacks the methyl group.
Crotyl propionate: Contains an additional methyl group on the allyl chain.
Dimethylallyl propionate: Contains two methyl groups on the allyl chain.
Uniqueness
2-Methylallyl propionate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its reactivity and applications may differ from other similar compounds due to the presence of the methyl group, which can influence its behavior in chemical reactions and interactions with biological systems .
Properties
CAS No. |
20720-12-1 |
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Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-methylprop-2-enyl propanoate |
InChI |
InChI=1S/C7H12O2/c1-4-7(8)9-5-6(2)3/h2,4-5H2,1,3H3 |
InChI Key |
XCOWGEAIBVSRDR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCC(=C)C |
Origin of Product |
United States |
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